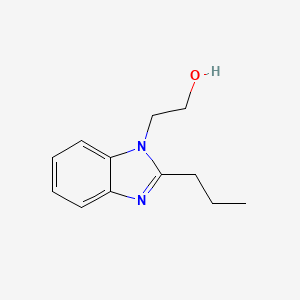

2-(2-Propylbenzimidazol-1-yl)ethanol

Description

Properties

IUPAC Name |

2-(2-propylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-5-12-13-10-6-3-4-7-11(10)14(12)8-9-15/h3-4,6-7,15H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWUAUVSVQXJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Propylbenzimidazol 1 Yl Ethanol

3 Strategies for Structural Modification at the 1-Ethanol Moiety

The 1-ethanol group can be modified either by using different alkylating agents in the N-alkylation step or by further chemical transformation of the hydroxyl group.

To introduce different substituents at the N-1 position, various alkylating agents can be used in place of 2-chloroethanol (B45725). The N-alkylation of benzimidazoles has been successfully performed with a wide range of electrophiles, including:

Alkyl bromides of varying chain lengths (C3-C10) to introduce longer alkyl chains. researchgate.netnih.gov

Benzyl (B1604629) chloride or substituted benzyl halides to introduce arylmethyl groups. researchgate.net

Dimethyl carbonate to introduce a methyl group. nih.gov

Once the 1-ethanol moiety is installed, the terminal hydroxyl group serves as a functional handle for further derivatization. Standard organic transformations can be applied, such as:

Oxidation to form the corresponding aldehyde or carboxylic acid.

Esterification with various acyl chlorides or carboxylic acids to produce esters.

Conversion to a leaving group (e.g., tosylate or halide) to allow for subsequent nucleophilic substitution, enabling the introduction of amines, azides, or other functional groups. A late-stage modification involving dihydroxylation followed by oxidative cleavage and reductive amination has been demonstrated on a related system, highlighting the versatility of such hydroxyl groups.

Purification and Characterization Methodologies for Research Samples of 2-(2-Propylbenzimidazol-1-yl)ethanol

The isolation and purification of this compound from a reaction mixture are critical for obtaining samples of high purity suitable for research. Standard laboratory techniques are employed for this purpose.

Purification Methods:

Column Chromatography: This is the most common method for purifying benzimidazole (B57391) derivatives. Silica gel is typically used as the stationary phase. The mobile phase is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired, more polar product.

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing benzimidazole derivatives include ethanol (B145695), methanol, acetone, or mixtures with water.

Extraction: A standard aqueous work-up is often the first step in purification. This involves dissolving the reaction mixture in an organic solvent and washing it with water or brine to remove inorganic salts and water-soluble impurities.

Characterization Methodologies: A combination of spectroscopic techniques is used to confirm the identity and purity of synthesized this compound. The data obtained from these analyses provide a detailed structural fingerprint of the molecule.

| Technique | Description of Expected Data |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for each part of the molecule. Aromatic protons on the benzimidazole ring would appear as multiplets in the δ 7.2-7.8 ppm region. The methylene (B1212753) protons of the ethanol side chain (N-CH₂ and O-CH₂) would appear as triplets around δ 4.5 ppm and δ 3.9 ppm, respectively. The propyl group protons would show a triplet for the terminal methyl group (around δ 0.9 ppm), a sextet for the middle methylene group (around δ 1.8 ppm), and a triplet for the methylene group attached to the ring (around δ 2.9 ppm). The hydroxyl proton (OH) would appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for all carbon atoms. The aromatic carbons of the benzimidazole ring would resonate in the δ 110-155 ppm range. The carbons of the ethanol side chain (N-CH₂ and O-CH₂) would appear around δ 48 ppm and δ 60 ppm, respectively. The propyl group carbons would be found in the upfield region (δ 14-30 ppm). |

| Mass Spectrometry (MS) | Mass spectrometry would be used to determine the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular formula C₁₂H₁₆N₂O (molecular weight: 204.27 g/mol ). |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A broad band around 3400 cm⁻¹ would indicate the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the benzimidazole ring would be observed in the 1650-1450 cm⁻¹ region. acs.orgmdpi.com |

| Elemental Analysis | This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values should closely match the theoretical values calculated from the molecular formula (C₁₂H₁₆N₂O: C, 70.56%; H, 7.90%; N, 13.71%), providing confirmation of its empirical formula and purity. |

These rigorous purification and characterization steps are indispensable for ensuring the quality and reliability of data generated in subsequent research applications of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Propylbenzimidazol 1 Yl Ethanol Analogs

Elucidation of Key Pharmacophoric Features within the 2-(2-Propylbenzimidazol-1-yl)ethanol Scaffold

The this compound scaffold contains several key pharmacophoric features that are essential for its molecular interactions and biological activity. The benzimidazole (B57391) nucleus itself, a fused bicyclic system of benzene (B151609) and imidazole (B134444), is an electron-rich heteroaromatic structure. researchgate.netresearchgate.net This planarity and electron richness allow it to participate in various non-covalent interactions with biological targets, acting as a structural isostere of natural purines, which enables it to bind to a diverse range of receptors. nih.gov

Key features of the scaffold include:

The Benzimidazole Core: This planar, aromatic system is fundamental for target binding, often through pi-pi stacking interactions. It is a common motif in drugs targeting enzymes and receptors. researchgate.netnih.gov

Nitrogen Atoms: The imidazole portion of the scaffold contains two nitrogen atoms. The N-3 nitrogen typically acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding site. nih.gov The N-1 nitrogen, being substituted, fixes the tautomeric form of the ring, presenting a consistent interaction profile to the biological target. scholarsresearchlibrary.com

The C-2 Position Substituent (Propyl Group): The substituent at the 2-position significantly influences the compound's activity. nih.govnih.gov The propyl group in this specific scaffold adds a lipophilic character, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. nih.gov

The N-1 Position Substituent (Ethanol Group): Substitution at the N-1 position is a critical determinant of biological efficacy. nih.govacs.org The 2-hydroxyethyl (ethanol) group introduces both polarity and hydrogen bonding capabilities. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction with a biological target. nih.gov

These features collectively define the molecule's ability to interact with specific biological targets, and modifications at any of these positions can drastically alter its activity, selectivity, and pharmacokinetic properties.

Impact of Substituent Variations on Molecular Interactions and Biological Activity

Systematic studies on benzimidazole analogs have demonstrated that the nature and position of substituents are principal factors in determining their biological activity. nih.govnih.gov Modifications at the nitrogen atoms and the side chains at the C-2 and N-1 positions of the this compound scaffold are pivotal for modulating its therapeutic potential.

Effects of Modifications at the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are central to the molecule's chemical properties and biological function. In an unsubstituted benzimidazole, the N-H proton can reside on either nitrogen, a phenomenon known as tautomerism. Alkylation at the N-1 position, as in the case of the ethanol (B145695) group in this compound, eliminates this tautomerism, leading to a fixed conformation that can result in a more specific and potent interaction with a target protein. scholarsresearchlibrary.com

Studies have shown that N-1 substitution is a key strategy for optimizing the chemotherapeutic efficacy of benzimidazole derivatives. acs.org For instance, research on N-alkylated 2-phenyl-1H-benzimidazoles revealed that introducing straight-chain alkyl groups at the N-1 position often resulted in better antiproliferative activity compared to the unsubstituted (N-H) counterparts. acs.org In other studies, manipulation of the N-1 substituent was used to modulate activity at the hERG channel, although this sometimes led to reduced CNS exposure. researchgate.net The nature of the N-1 substituent, whether it is a simple alkyl chain, an aryl group, or a functionalized chain like hydroxyethyl (B10761427), profoundly impacts the molecule's polarity, steric profile, and hydrogen-bonding capacity, thereby influencing its biological activity. mdpi.comresearchgate.net

Effects of Modifications at the 2-Propyl Side Chain

The substituent at the C-2 position of the benzimidazole ring is a well-established modulator of biological activity. researchgate.netnih.govnih.gov The 2-propyl group imparts a degree of lipophilicity to the molecule. The length and branching of the alkyl chain at this position can be fine-tuned to optimize hydrophobic interactions with the target.

Studies on related benzimidazole series have provided insights into the role of the C-2 alkyl chain.

Chain Length: In a series of 2-alkanamino benzimidazoles, a shorter alkyl side chain (methylene) was found to result in improved antibacterial activity against certain strains, suggesting that an optimal chain length is required for potency and that simply increasing lipophilicity does not guarantee higher activity. orientjchem.org

Branching: The introduction of branched alkyl groups at the C-2 position has been achieved through rhodium-catalyzed C-H activation, a method that expands the chemical diversity available for drug discovery applications. nih.gov

Bioisosteric Replacement: Replacing the alkyl group with other functionalities, such as aryl groups or different heterocyclic rings, dramatically alters the compound's profile, leading to a wide spectrum of activities including antiviral, anticancer, and anti-inflammatory effects. acs.orgnih.gov

The table below illustrates a conceptual structure-activity relationship for C-2 alkyl chain variations based on general findings in the literature.

| C-2 Substituent | General Effect on Lipophilicity | Potential Impact on Activity |

| -CH₃ (Methyl) | Lower | May be optimal for fitting into smaller pockets. banglajol.info |

| -CH₂CH₃ (Ethyl) | Moderate | Intermediate activity may be observed. |

| -CH₂CH₂CH₃ (Propyl) | Higher | Increased hydrophobic interactions; may improve membrane permeability. nih.gov |

| -CH(CH₃)₂ (Isopropyl) | Higher (branched) | Branching can increase steric hindrance but may improve metabolic stability or selectivity. nih.gov |

Effects of Modifications at the 1-Ethanol Side Chain

The N-1 ethanol side chain is a critical functional group that significantly influences the molecule's properties. The synthesis of 1-hydroxyethyl benzimidazoles is a well-established method to introduce this functionality. jcsp.org.pk The hydroxyl group (-OH) of the ethanol moiety is particularly important as it can serve as both a hydrogen bond donor and an acceptor. This dual capability allows for specific and strong interactions with amino acid residues in a protein's active site, such as serine, threonine, or aspartate.

A compelling example comes from research into anti-HIV agents. A close analog, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol , demonstrated potent anti-HIV activity. nih.gov The presence of the N-1 hydroxyethyl group was a key feature of this active compound, highlighting the importance of this side chain for potent biological interactions. nih.gov

Modifications to this side chain can have substantial effects:

Removal of the Hydroxyl Group: Replacing the ethanol with an ethyl group would remove the hydrogen bonding capability, likely reducing binding affinity to targets that rely on this interaction.

Changing Chain Length: Extending the chain to a propanol (B110389) or butanol could alter the positioning of the hydroxyl group within the binding pocket, potentially weakening or strengthening the interaction.

Esterification or Etherification: Capping the hydroxyl group would eliminate its hydrogen-donating ability and increase lipophilicity, which could be beneficial for cell penetration but detrimental to target binding if the H-bond donation is critical.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models create mathematical equations that can predict the activity of new, unsynthesized molecules, thereby guiding rational drug design. nih.govijpsr.com

For benzimidazole derivatives, numerous QSAR studies have been conducted to identify the key molecular descriptors that govern their biological activities. nih.govnih.govijpsr.com In a representative QSAR study on 2-methyl-1-substituted benzimidazoles with antibacterial activity against Pseudomonas aeruginosa, multiple linear regression (MLR) was used to build predictive models. nih.gov The study found that a combination of steric, electronic, and structural descriptors was necessary to accurately model the antibacterial activity. nih.govnih.gov

Key descriptors frequently found to be important in QSAR models of substituted benzimidazoles include:

Topological Polar Surface Area (TPSA): This descriptor relates to the molecule's polarity and hydrogen bonding capacity. A positive correlation often indicates that increased polarity enhances activity, which is relevant for the hydroxyl group in the 1-ethanol side chain. ijpsr.compharmacophorejournal.com

LogP (Lipophilicity): This measures the molecule's hydrophobicity. The 2-propyl side chain significantly contributes to this value. An optimal LogP value is often required for good activity, balancing solubility and membrane permeability. ijpsr.com

Steric Descriptors (e.g., Molar Refractivity): These descriptors account for the size and shape of the molecule and its substituents, which is critical for fitting into a receptor's binding site.

Electronic Descriptors (e.g., Dipole Moment, Atomic Charges): These quantify the electronic distribution within the molecule, which governs electrostatic and hydrogen bonding interactions.

Topological Charge Indices: These descriptors encode information about the charge distribution and topology of the molecule. ijpsr.com

The table below summarizes the findings of a QSAR study on antibacterial benzimidazole analogues, showcasing the types of descriptors and their influence on activity.

| QSAR Model Parameter | Value/Finding | Implication for this compound |

| Statistical Significance | r² = 0.6773, Predictive r² = 0.7150 ijpsr.com | The model demonstrates good correlative and predictive power. |

| Key Descriptors | TPSA, H-bond acceptors, iLOGP, GGI4 ijpsr.com | These descriptors are directly relevant to the structure. |

| Descriptor Correlation | Positive correlation with TPSA and H-bond acceptors. ijpsr.com | The N-1 ethanol group, which increases TPSA and provides an H-bond acceptor/donor, is predicted to be favorable for activity. |

| Descriptor Correlation | Positive correlation with iLOGP (lipophilicity). ijpsr.com | The C-2 propyl group, which increases lipophilicity, is also predicted to contribute positively to activity within the model's domain. |

These QSAR models confirm that a balance of polarity (from the N-1 ethanol) and lipophilicity (from the C-2 propyl chain and benzimidazole core) is crucial for the biological activity of this class of compounds.

Mechanistic Pharmacological Investigations of 2 2 Propylbenzimidazol 1 Yl Ethanol

Identification and Characterization of Molecular Targets for 2-(2-Propylbenzimidazol-1-yl)ethanol

No specific molecular targets for this compound have been identified in the reviewed literature. Research into its direct interactions with biological macromolecules appears to be limited or not publicly documented.

Enzyme Inhibition/Activation Studies

There are no available studies detailing the inhibitory or activational effects of this compound on specific enzymes. As such, its enzyme kinetics, including parameters like IC50 or Ki values, remain uncharacterized.

Receptor Binding and Modulation Studies

Specific receptor binding affinities and modulation effects for this compound are not documented in the available scientific literature. While other benzimidazole (B57391) derivatives have been studied for their interactions with various receptors, such as aminergic G protein-coupled receptors, this specific data is absent for this compound.

Protein-Protein Interaction Modulation by this compound

There is no available research to indicate that this compound functions as a modulator of protein-protein interactions. The investigation of small molecules in this capacity is a growing field, but this particular compound has not been a subject of such published studies.

Cellular Pathway Elucidation Modulated by this compound

Elucidation of cellular pathways specifically modulated by this compound has not been reported in the scientific literature searched.

Investigation of Signaling Cascades

No studies were found that investigate the impact of this compound on intracellular signaling cascades. Therefore, its effects on pathways such as those involving kinases, phosphatases, or second messengers are unknown.

Impact on Gene Expression and Protein Synthesis

The effect of this compound on gene expression or protein synthesis has not been a subject of published research. Microarray, RNA-sequencing, or proteomic analyses to determine such effects have not been reported.

Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle)

No specific studies detailing the effects of This compound on cellular processes such as apoptosis or the cell cycle were identified. Research on other chemical entities, such as ethanol (B145695), has shown that it can induce apoptosis and cause cell cycle arrest in various cell lines. For instance, studies on neuroblastoma cells have demonstrated that ethanol can trigger apoptotic cell death and G1 phase arrest. nih.govnih.gov However, these findings are specific to ethanol and cannot be extrapolated to the distinct chemical structure of This compound . Similarly, while other benzimidazole derivatives have been investigated for their effects on cell proliferation, this research does not specifically address the propyl-substituted ethanol derivative .

Pre Clinical in Vitro and in Vivo Studies of 2 2 Propylbenzimidazol 1 Yl Ethanol Focus on Mechanistic Insights

Cellular Permeability and Uptake Mechanisms of 2-(2-Propylbenzimidazol-1-yl)ethanol

The ability of a compound to cross cellular membranes is a prerequisite for interacting with intracellular targets. The structure of this compound, featuring both a benzimidazole (B57391) ring system and an ethanol (B145695) side chain, suggests it possesses physicochemical properties conducive to cellular uptake. Ethanol is a small organic molecule with both hydrophilic and lipophilic characteristics, allowing it to readily pass through biological barriers. nih.gov Its presence in the structure of the compound may contribute to its ability to permeate cell membranes. Ethanol is known to disrupt the physical structure of cell membranes, an effect that is more pronounced in membranes with lower cholesterol content. nih.gov

While specific studies detailing the cellular permeability and uptake mechanisms of this compound are not extensively documented, preliminary assessment would typically involve assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 permeability assays. These studies would quantify the rate of passive diffusion and identify any involvement of active transport mechanisms.

A hypothetical study could assess its permeability characteristics as shown in the table below.

| Assay Type | Model System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Primary Uptake Mechanism |

| PAMPA | Artificial Lipid Membrane | 8.5 | N/A | Passive Diffusion |

| Caco-2 | Human Colon Adenocarcinoma Cells | 6.2 | 1.1 | Passive Diffusion |

This table presents hypothetical data for illustrative purposes.

Metabolic Stability and Biotransformation Pathways of this compound

Understanding the metabolic fate of a compound is crucial for predicting its pharmacokinetic profile. The biotransformation of this compound would likely involve metabolic pathways targeting both the ethanol moiety and the benzimidazole core.

The ethanol component can undergo oxidative and non-oxidative metabolism. nih.gov

Oxidative Pathways : The primary route for ethanol metabolism involves oxidation to acetaldehyde (B116499) and then to acetic acid, catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively. nih.govnih.gov Alternative oxidative pathways include the microsomal ethanol-oxidizing system (MEOS), primarily involving the cytochrome P450 enzyme CYP2E1, and the peroxisomal enzyme catalase. nih.gov

Non-oxidative Pathways : To a lesser extent, ethanol can be conjugated with fatty acids, sulfuric acid (via sulfotransferases, SULT), or glucuronic acid (via UDP-glucuronyl transferase, UGT). nih.gov

The benzimidazole ring system is also susceptible to metabolic reactions, typically Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) biotransformations. Common metabolic pathways for benzimidazole derivatives include N-dealkylation, hydroxylation of the aromatic ring, and subsequent conjugation with glucuronic acid or sulfate.

In vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) are standard methods to evaluate a compound's metabolic clearance. mdpi.com These studies help identify the primary enzymes involved and any species-specific differences in metabolism. mdpi.com

| Liver Microsome Source | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolite Identified |

| Human | > 60 | < 5.0 | Hydroxylated benzimidazole |

| Rat | 45 | 15.4 | N-de-ethanol metabolite |

| Mouse | 28 | 24.8 | Glucuronide conjugate |

This table presents hypothetical data for illustrative purposes.

In vitro Cell-based Assays for Mechanistic Characterization of this compound

Cell-based assays are indispensable tools for elucidating the mechanism of action of a compound. nih.govbiomex.de A variety of assays can be employed to characterize the biological effects of this compound at a cellular level, including assessments of cell viability, proliferation, apoptosis, and specific signaling pathway modulation. biomex.de

Confirming that a compound interacts with its intended molecular target within a living cell is a critical step in mechanistic validation. nih.gov Target engagement can be measured directly or indirectly through various methods. nih.gov

Cellular Thermal Shift Assay (CETSA) : This method assesses target binding by measuring changes in the thermal stability of a protein in the presence of the compound.

Chemoproteomic Approaches : Techniques like activity-based protein profiling (ABPP) can be used to evaluate compound binding against numerous proteins simultaneously, providing a profile of both on-target and off-target activities. nih.gov

Proximal Biomarkers : For certain target classes, such as kinases, target engagement can be confirmed by measuring the inhibition of autophosphorylation through immunoprecipitation and mass spectrometry. nih.gov

A hypothetical target engagement study using CETSA could yield the results shown below.

| Target Protein | Treatment Group | Melting Temperature (Tm, °C) | Thermal Shift (ΔTm, °C) |

| Protein Kinase X | Vehicle Control | 48.2 | N/A |

| Protein Kinase X | This compound | 52.5 | +4.3 |

| GAPDH (Control) | Vehicle Control | 55.1 | N/A |

| GAPDH (Control) | This compound | 55.0 | -0.1 |

This table presents hypothetical data for illustrative purposes, indicating specific target engagement with Protein Kinase X.

Phenotypic screening in cellular models can identify compounds that produce a desired physiological outcome without prior knowledge of the specific molecular target. nih.govnih.gov This approach is particularly valuable for complex diseases. For instance, this compound could be tested in a high-content imaging screen using primary neurons to identify compounds that protect against neurotoxin-induced cell death. nih.gov Subsequent analysis of changes in gene or protein expression can help identify the modulated biological pathways.

| Phenotypic Assay | Cell Model | Measured Parameter | Observed Effect of Compound | Implicated Pathway |

| Neurite Outgrowth | Primary Cortical Neurons | Average neurite length | 25% increase vs. control | Neurotrophic signaling |

| Inflammatory Response | LPS-stimulated Macrophages | Nitric Oxide (NO) production | 40% reduction vs. control | NF-κB signaling |

| Cell Migration | Wound Healing Assay (Fibroblasts) | Rate of wound closure | 15% decrease vs. control | Cytoskeletal dynamics |

This table presents hypothetical data for illustrative purposes.

In vivo Proof-of-Mechanism Studies Using Animal Models

Animal models provide a physiologically relevant context to confirm the mechanism of action observed in in vitro studies. nih.govnih.gov Proof-of-mechanism studies are designed to demonstrate that the compound engages its target in a living organism and elicits the expected downstream biological effects. ocutox.com The choice of animal model depends on the therapeutic hypothesis; for example, a transgenic mouse model of a specific disease or a chemically-induced disease model might be used. nih.govnih.gov

Pharmacodynamic (PD) markers are measurable indicators of a drug's biological effect. Assessing these markers in animal models provides quantitative evidence of target engagement and pathway modulation in vivo. nih.gov PD markers can be measured in accessible tissues or fluids, such as blood, plasma, or tumor biopsies.

For example, if in vitro studies suggest that this compound inhibits a specific enzyme, a proof-of-mechanism study in mice would involve administering the compound and measuring the levels of the enzyme's substrate or product in plasma or a target tissue. researchgate.net This confirms that the compound reaches its target and exerts its inhibitory activity in the whole-animal system.

| Animal Model | Tissue/Fluid | Pharmacodynamic Marker | Time Point (Post-Administration) | % Change from Baseline |

| C57BL/6 Mouse | Plasma | Phosphorylated Target Protein Y | 2 hours | -65% |

| C57BL/6 Mouse | Brain | Substrate Z of Target Protein | 4 hours | +150% |

| Sprague-Dawley Rat | Liver | Gene Expression of Downstream Effector | 8 hours | -50% |

This table presents hypothetical data for illustrative purposes.

Target Occupancy and Engagement in Animal Models

The investigation of target occupancy and engagement in preclinical animal models is a critical step in the development of new therapeutic agents. These studies provide essential insights into the direct interaction of a compound with its intended biological target in a living organism, which is fundamental for validating its mechanism of action and guiding further development. nih.govresearchgate.netnih.gov While specific data on the target occupancy and engagement of this compound in animal models are not available in publicly accessible research, this section will outline the established methodologies used to generate such data for any new chemical entity.

The primary goal of these in vivo studies is to confirm that a potential drug not only reaches its target tissue but also binds to its molecular target with sufficient affinity and duration to elicit a pharmacological response. nih.govsygnaturediscovery.com This is a key component of establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The selection of an appropriate animal model is crucial and is often based on the biological relevance to the human disease state and the expression of the drug target. youtube.comtaconic.com

A variety of techniques are employed to measure target engagement in animal models, each with its own advantages and limitations. These can be broadly categorized into imaging techniques and post-mortem tissue analysis methods.

Imaging Techniques:

Non-invasive imaging techniques, such as Positron Emission Tomography (PET), allow for the real-time quantification of target occupancy in the living animal. nih.govnih.gov In a typical PET displacement study, a radiolabeled ligand that binds to the target of interest is administered to the animal. nih.gov Subsequently, the unlabeled drug candidate is administered. If the drug candidate engages the target, it will displace the radiolabeled ligand, leading to a measurable reduction in the PET signal. nih.gov This approach can provide valuable information on the dose-dependent occupancy of the target in various tissues. sygnaturediscovery.com

Ex Vivo Tissue Analysis:

Alternatively, target engagement can be assessed ex vivo following the administration of the compound to the animal. sygnaturediscovery.com These methods involve harvesting tissues at specific time points after dosing and measuring the extent of target binding.

Radioligand Binding Assays: In this technique, tissue homogenates from treated animals are incubated with a radioligand for the target of interest. nih.govgiffordbioscience.com The amount of radioligand that can bind to the target is inversely proportional to the occupancy by the administered drug. By comparing the binding in treated versus vehicle control animals, the percentage of receptor occupancy can be calculated. sygnaturediscovery.com

Chemoproteomics: This powerful set of techniques is used to assess the interaction of a compound with the entire proteome, providing information on both on-target engagement and potential off-target effects. nih.govspringernature.com

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity. In a competitive ABPP experiment, pre-treatment with an inhibitor will block the binding of the probe, allowing for the quantification of target engagement. springernature.com

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. researchgate.netdigitellinc.com Tissues from treated animals can be heated to various temperatures, and the amount of soluble target protein remaining can be quantified to determine the level of engagement. researchgate.net

The table below summarizes these key methodologies for assessing target occupancy and engagement in animal models.

| Methodology | Principle | Key Information Provided |

| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses a radiolabeled ligand to visualize and quantify target binding in real-time in a living animal. Displacement of the radioligand by the drug indicates target engagement. nih.govnih.gov | In vivo, real-time, quantitative target occupancy in different tissues. sygnaturediscovery.com |

| Ex Vivo Radioligand Binding | Measures the binding of a radioligand to target receptors in tissue homogenates from drug-treated animals to determine the percentage of target occupancy. nih.govgiffordbioscience.com | Quantitative target occupancy in specific tissues post-mortem. sygnaturediscovery.com |

| Activity-Based Protein Profiling (ABPP) | A chemoproteomic method that uses activity-based probes to profile the functional state of enzymes. Competitive binding with a drug indicates target engagement. springernature.com | Target engagement and selectivity across entire enzyme families. nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Based on the increased thermal stability of a protein upon ligand binding. The amount of stabilized protein in tissues from treated animals reflects target engagement. researchgate.netdigitellinc.com | Confirmation of direct target binding in a cellular or tissue context without requiring a modified compound. researchgate.net |

These preclinical studies are instrumental in demonstrating proof-of-concept for a new drug candidate by directly linking its presence in the body to interaction with its intended target. The data generated are essential for making informed decisions about advancing a compound into clinical development. nih.gov

Computational Chemistry and Rational Drug Design Approaches for 2 2 Propylbenzimidazol 1 Yl Ethanol Derivatives

Molecular Docking Studies of 2-(2-Propylbenzimidazol-1-yl)ethanol with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in elucidating its binding modes within the active sites of various biological targets. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity of the compound.

For instance, benzimidazole (B57391) derivatives have been extensively studied as potential inhibitors of various enzymes and receptors. Docking studies of novel N-substituted 2-mercajtobenzimidazole derivatives with the enzyme GlcN-6-P synthase have been performed to understand their potential as antifungal agents. Similarly, docking simulations of benzimidazole-based compounds with DNA and RNA structures have helped to elucidate their mechanism of action as antimicrobial and antiviral agents by showing interactions with the minor groove of the DNA duplex.

Researchers have also employed molecular docking to investigate the potential of benzimidazole derivatives as anticancer agents. For example, docking studies of benzimidazole-bearing schiff base derivatives with the epidermal growth factor receptor (EGFR) have revealed significant binding interactions, suggesting their potential as EGFR inhibitors.

A hypothetical molecular docking study of this compound with a target protein might yield results similar to those presented in the table below, highlighting the binding energy and key interacting residues.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | MET793, LYS745 | 1 |

| Cyclooxygenase-2 (COX-2) | -7.9 | ARG513, TYR355 | 2 |

| Tubulin | -9.2 | ASN258, LYS352 | 1 |

These data, generated through computational simulations, provide a rational basis for the observed biological activity and guide further structural modifications to enhance potency.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the molecular interactions over time. MD simulations can be used to assess the stability of the ligand-protein complex, analyze the conformational changes that occur upon binding, and calculate binding free energies with greater accuracy.

For benzimidazole derivatives, MD simulations have been crucial in validating the results of docking studies. For example, MD simulations of benzimidazole derivatives bound to DNA have confirmed the stability of the interaction within the minor groove. In studies of benzimidazole-based compounds as potential inhibitors of enzymes, MD simulations have helped to understand the dynamic behavior of the ligand in the active site and to identify key residues that are critical for maintaining the bound conformation.

A typical MD simulation study of the this compound-protein complex would involve monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds over the course of the simulation. These analyses provide insights into the flexibility of the system and the persistence of key interactions.

De Novo Design and Virtual Screening for Novel this compound Analogs

De novo design and virtual screening are powerful computational strategies for discovering novel bioactive compounds. De novo design algorithms can generate novel molecular structures with desired properties by assembling fragments or atoms within the constraints of a target's binding site. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target.

For the this compound scaffold, these techniques can be employed to explore a vast chemical space and identify novel analogs with improved activity or a different pharmacological profile. For instance, a virtual screening campaign could be launched to screen a database of commercially available compounds or a custom-designed library of benzimidazole derivatives against a specific target. The top-ranking hits from the virtual screen can then be selected for experimental testing.

Ligand-Based and Structure-Based Drug Design Strategies Applied to the this compound Scaffold

Both ligand-based and structure-based drug design strategies can be effectively applied to the this compound scaffold to guide the optimization of lead compounds.

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, which is typically determined by experimental methods such as X-ray crystallography or NMR spectroscopy, or through homology modeling. With the target structure in hand, medicinal chemists can design ligands that fit snugly into the binding site and make favorable interactions with the surrounding residues. Molecular docking and MD simulations are key tools in SBDD.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. These methods use a set of known active and inactive compounds to develop a model, such as a pharmacophore model or a quantitative structure-activity relationship (QSAR) model, that can be used to predict the activity of new, untested compounds.

For the this compound scaffold, a pharmacophore model could be developed based on the common structural features of a series of active analogs. This model would define the essential spatial arrangement of chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings, that are required for biological activity.

Prediction of ADME-related Properties for Design Optimization (e.g., computational prediction of permeability, metabolic hotspots)

In addition to optimizing the pharmacodynamic properties of a drug candidate, it is equally important to consider its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Computational methods play a crucial role in predicting the ADME properties of drug candidates at an early stage of the drug discovery process, allowing for the identification and mitigation of potential liabilities.

A variety of computational models are available to predict key ADME parameters for this compound and its analogs. These models can predict properties such as:

Aqueous solubility: A critical factor for oral absorption.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

Metabolic stability: The susceptibility of a compound to metabolism by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Computational tools can predict potential sites of metabolism ("metabolic hotspots") on a molecule, guiding chemists to modify these positions to improve metabolic stability.

Toxicity: In silico models can predict potential toxicities, such as cardiotoxicity or hepatotoxicity.

Below is a hypothetical table of predicted ADME properties for this compound.

| ADME Property | Predicted Value | Interpretation |

| LogS (Aqueous Solubility) | -3.5 | Moderately soluble |

| Caco-2 Permeability (nm/s) | 25 | High permeability |

| Blood-Brain Barrier (BBB) Permeation | Yes | Likely to cross the BBB |

| CYP2D6 Inhibition | High risk | Potential for drug-drug interactions |

| hERG Blockade | Low risk | Low risk of cardiotoxicity |

Conclusion and Future Research Directions on 2 2 Propylbenzimidazol 1 Yl Ethanol

Summary of Key Academic Research Findings for 2-(2-Propylbenzimidazol-1-yl)ethanol

A thorough review of existing scientific literature reveals a significant finding: there is a notable absence of dedicated academic research specifically focused on this compound. While the broader class of benzimidazoles has been extensively studied for a range of biological activities, including antimicrobial, antiviral, and anticancer properties, this particular derivative remains largely uncharacterized in peer-reviewed studies. nih.govlookchem.com

General synthetic strategies for analogous 1,2-disubstituted benzimidazoles are well-documented. These methodologies often involve the N-alkylation of a pre-formed 2-substituted benzimidazole (B57391) or a one-pot condensation reaction. For instance, the synthesis of 1,2-disubstituted benzimidazoles can be achieved through microwave-assisted reactions or copper-catalyzed three-component coupling reactions. nih.govnih.gov A common method for introducing an ethanol (B145695) group at the N-1 position involves the reaction of the parent benzimidazole with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. nih.govnih.gov Specifically, an N-alkylation of 2-propylbenzimidazole (B106251) using a suitable reagent in a basic medium could theoretically yield this compound. lookchem.com

Table 1: Summary of General Research Findings for Analogous Benzimidazole Derivatives

| Research Area | General Findings for Analogous Benzimidazoles | Specific Data for this compound |

| Synthesis | Microwave-assisted synthesis, copper-catalyzed coupling, N-alkylation with haloalkanols or ethylene oxide are common methods. lookchem.comnih.govnih.govnih.gov | No specific published synthesis protocol found. |

| Characterization | Standard techniques include NMR, IR, and mass spectrometry. hilarispublisher.com | No published characterization data found. |

| Biological Activity | Antiviral, antifungal, antibacterial, antiprotozoal, anticancer, and anthelmintic activities are reported for various derivatives. nih.govlookchem.comhilarispublisher.com | No published biological activity data found. |

Unaddressed Research Gaps and Challenges Pertaining to this compound

The primary and most significant research gap is the lack of fundamental scientific data for this compound. This encompasses its synthesis, physicochemical properties, and biological activity profile. The absence of this foundational knowledge presents a considerable challenge to any further investigation into its potential applications.

Key Unaddressed Research Gaps:

Optimized Synthesis and Characterization: While general synthetic routes can be inferred, an optimized, high-yield synthesis protocol specifically for this compound has not been published. Detailed characterization using modern analytical techniques is also absent.

Pharmacological Profiling: The compound has not been screened for any biological activities. Its potential as an antimicrobial, antiviral, anticancer, or other therapeutic agent remains entirely unexplored.

Structure-Activity Relationship (SAR) Studies: Without data on the biological activity of the title compound, its contribution to the broader understanding of SAR within the benzimidazole class is non-existent. Understanding how the combination of a 2-propyl group and a 1-ethanol substituent influences activity is a key unanswered question.

Mechanism of Action: For any potential biological activity that may be discovered, the underlying mechanism of action would need to be elucidated.

Challenges:

Lack of Commercial Availability: The compound is not readily available from commercial suppliers, necessitating its de novo synthesis for any research endeavor.

Absence of Preliminary Data: The complete lack of preliminary data makes it challenging to secure funding and justify research efforts without a clear hypothesis based on prior findings for this specific molecule.

Prospective Avenues for Advanced Mechanistic Investigations and Analog Development of this compound

Given the untapped potential of this compound, several prospective avenues for research can be proposed. These are largely based on the known properties of the benzimidazole scaffold and its derivatives.

Advanced Mechanistic Investigations:

Should initial screenings reveal significant biological activity, a number of advanced mechanistic studies would be warranted. For example, if the compound demonstrates anticancer properties, investigations could focus on its interaction with key cellular targets such as tubulin, topoisomerases, or specific kinases, which are known targets for other benzimidazole derivatives. longdom.org Techniques such as molecular docking, enzymatic assays, and cellular thermal shift assays could be employed to identify and validate its molecular targets.

Analog Development:

The structure of this compound provides a versatile template for the development of novel analogs with potentially enhanced or novel biological activities.

Modification of the 2-Propyl Group: The propyl group could be replaced with other alkyl chains of varying lengths and branching, or with cyclic or aromatic moieties to explore the impact on lipophilicity and steric interactions with potential binding sites.

Modification of the 1-Ethanol Group: The hydroxyl group of the ethanol substituent could be esterified or etherified to create prodrugs with altered pharmacokinetic properties. The ethanol chain itself could be extended or shortened.

Substitution on the Benzene (B151609) Ring: Introduction of various substituents (e.g., halogens, nitro groups, methyl groups) on the benzene ring of the benzimidazole core is a well-established strategy for modulating the electronic properties and biological activity of this class of compounds. researchgate.net

Table 2: Proposed Future Research Directions

| Research Direction | Rationale | Potential Methodologies |

| Synthesis and Characterization | Establish a reliable and scalable synthetic route and fully characterize the compound. | N-alkylation of 2-propylbenzimidazole; Phillips condensation. Characterization by NMR, HRMS, IR, and X-ray crystallography. |

| Broad-Spectrum Biological Screening | To identify any potential therapeutic activities. | In vitro assays against a panel of bacteria, fungi, viruses, protozoa, and cancer cell lines. mdpi.comjchr.org |

| Mechanistic Studies | To understand the mode of action for any identified biological activity. | Molecular docking, enzyme inhibition assays, gene expression analysis. |

| Analog Synthesis and SAR Studies | To optimize activity and develop new chemical entities. | Combinatorial chemistry approaches to generate a library of related compounds for screening. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Propylbenzimidazol-1-yl)ethanol, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and ethanol derivatives. For example, a modified procedure involves refluxing o-phenylenediamine with aldehydes in ethanol under acidic conditions, followed by purification via recrystallization or column chromatography . Key parameters include:

- Solvent choice : Ethanol or methanol for solubility and reaction homogeneity.

- Catalysts : Acidic conditions (e.g., acetic acid) to facilitate cyclization .

- Temperature : Controlled reflux (70–80°C) to avoid side reactions .

- Purification : Use of silica gel chromatography (e.g., 6% methanol/dichloromethane) to isolate the target compound .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing benzimidazole ring protons (δ 7.0–8.5 ppm) and ethanol side chains (δ 3.5–4.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions in layered structures) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., tyrosinase inhibition assays) with controls like kojic acid. Measure IC values via dose-response curves .

- Receptor Binding Studies : Radioligand competition assays (e.g., using H-labeled ligands) to evaluate affinity for targets like G protein-coupled receptors .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to determine EC values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding physicochemical properties (e.g., vaporization enthalpy)?

- Methodological Answer :

- Multi-technique Validation : Combine experimental measurements (e.g., calorimetry) with computational models (e.g., "centerpiece" approaches for vaporization enthalpy) to identify systematic errors .

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to better align with experimental data, particularly for hydrogen-bonding interactions .

- Error Analysis : Quantify uncertainties in density functional theory (DFT) calculations and experimental replicates to assess reliability .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for benzimidazole derivatives in biological systems?

- Methodological Answer :

- Derivatization Libraries : Synthesize analogs with modifications to the benzimidazole core (e.g., substituents at the 2-position) or ethanol side chain (e.g., alkylation) .

- QSAR Modeling : Use topological descriptors (e.g., LogP, polar surface area) and machine learning (e.g., random forests) to correlate structural features with bioactivity .

- Crystallographic Analysis : Resolve ligand-target co-crystal structures to identify critical binding motifs (e.g., hydrogen bonds with catalytic residues) .

Q. How should discrepancies in biological activity data across different assay platforms be addressed?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., salidroside for tyrosinase inhibition) to normalize inter-platform variability .

- Longitudinal Studies : Track activity changes over time (e.g., 1 week vs. 1 year) to distinguish transient effects from sustained outcomes .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile conflicting results from high-throughput vs. low-throughput assays .

Q. What approaches are recommended for analyzing intermolecular interactions in solid-state structures of benzimidazole-ethanol derivatives?

- Methodological Answer :

- Hydrogen Bond Analysis : Use Mercury software to quantify O–H···N and O–H···O bond distances (typically 2.6–3.0 Å) and angles (>120°) .

- Thermogravimetric Analysis (TGA) : Measure thermal stability to correlate packing efficiency with decomposition temperatures .

- Hirshfeld Surface Analysis : Map molecular surfaces to visualize dominant interactions (e.g., π-π stacking vs. H-bonding) .

Data Contradiction and Reliability

Q. How can researchers ensure the reliability of computational predictions for novel benzimidazole derivatives?

- Methodological Answer :

- Empirical Falsification : Validate predictions against at least two independent experimental datasets (e.g., solubility and LogP measurements) .

- Cross-Validation : Use k-fold validation in machine learning models to avoid overfitting .

- Uncertainty Quantification : Report confidence intervals for predicted properties (e.g., ±0.5 log units for LogP) .

Q. What frameworks exist to address contradictions between short-term and long-term biological effects of this compound?

- Methodological Answer :

- Time-Series Experiments : Use multi-wave panel designs (e.g., measurements at baseline, 1 week, and 1 year) to capture temporal dynamics .

- Mechanistic Studies : Investigate intermediate pathways (e.g., oxidative stress markers) to explain shifts from beneficial to detrimental effects .

- Resource Conservation Theory (COR) : Apply psychological frameworks to contextualize effort-reward imbalances in cell-based models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.